2-(4-bromophenyl)azetidine NMR spectral data analysis
2-(4-bromophenyl)azetidine NMR spectral data analysis
An In-Depth Technical Guide to the NMR Spectral Analysis of 2-(4-bromophenyl)azetidine
Authored by: A Senior Application Scientist
Introduction: The Azetidine Core in Modern Drug Discovery
Azetidines, saturated four-membered nitrogen-containing heterocycles, have emerged as crucial structural motifs in medicinal chemistry. Their strained ring system provides a rigid, three-dimensional scaffold that can effectively orient substituents to engage with biological targets, often leading to improved potency and metabolic stability compared to larger, more flexible rings.[1] The compound 2-(4-bromophenyl)azetidine serves as a valuable synthon and a representative example for understanding the nuanced spectroscopic characteristics of this important class of molecules.
Nuclear Magnetic Resonance (NMR) spectroscopy is the definitive technique for the unambiguous structural elucidation of such compounds. This guide provides a comprehensive analysis of the ¹H, ¹³C, and 2D NMR spectral data expected for 2-(4-bromophenyl)azetidine. It is designed to move beyond simple data reporting, offering insights into the causal relationships between the molecular structure and the observed spectral phenomena, thereby providing a self-validating framework for researchers in the field.
Structural Elucidation via ¹H NMR Spectroscopy
The ¹H NMR spectrum provides the initial, high-resolution fingerprint of the molecule. The key to its interpretation lies in understanding how the electronic environment—shaped by ring strain, heteroatom electronegativity, and aromatic ring currents—influences the chemical shift and coupling patterns of each proton.
Predicted ¹H NMR Spectral Data
| Proton Assignment | Predicted Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) | Rationale & Key Insights |
| H-Ar (ortho to Azetidine) | ~7.25 - 7.35 | Doublet (d) | J ≈ 8.5 Hz | Part of an AA'BB' system. These protons are ortho to the electron-donating azetidine group. |
| H-Ar (ortho to Bromine) | ~7.45 - 7.55 | Doublet (d) | J ≈ 8.5 Hz | Part of an AA'BB' system. Deshielded by the electron-withdrawing bromine atom.[2] |
| H-2 (Azetidine) | ~4.50 - 4.70 | Triplet (t) or dd | ³J ≈ 7-8 Hz | Benzylic position, significantly deshielded by the adjacent nitrogen and the anisotropic effect of the phenyl ring. Coupling to the two H-3 protons. |
| H-4 (Azetidine) | ~3.80 - 4.00 | Multiplet (m) | - | Protons are diastereotopic. Deshielded by the adjacent nitrogen. Complex coupling with H-3 and H-4' protons. |
| H-3 (Azetidine) | ~2.50 - 2.70 | Multiplet (m) | - | Protons are diastereotopic and couple to H-2 and H-4 protons. Generally, the least shifted of the ring protons.[3] |
| N-H (Azetidine) | ~1.80 - 2.50 (variable) | Broad Singlet (br s) | - | Chemical shift is highly dependent on solvent, concentration, and temperature. May exchange with D₂O.[4] |
Note: Predicted values are for a standard non-polar solvent like CDCl₃. Solvent choice can significantly affect chemical shifts.[5][6]
Dissecting the Proton Signals:
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The Aromatic Region (δ 7.0-7.6 ppm): The 4-bromophenyl group presents a classic AA'BB' spin system, which simplifies to two distinct doublets due to the symmetry of the para-substitution. The protons ortho to the bromine atom are typically found further downfield than those ortho to the carbon substituent, reflecting bromine's higher electronegativity.[7]
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The Azetidine Methine Proton (H-2): This proton is the most downfield of the aliphatic signals. Its position is dictated by two primary factors: the inductive effect of the adjacent nitrogen atom and the deshielding anisotropic cone of the phenyl ring. It appears as a triplet or doublet of doublets through coupling with the two C-3 protons.
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The Azetidine Methylene Protons (H-3 & H-4): The protons on C-3 and C-4 are diastereotopic, meaning they are chemically non-equivalent and will have different chemical shifts and couplings. Their signals will appear as complex multiplets due to both geminal coupling (coupling to each other on the same carbon) and vicinal coupling (coupling to protons on adjacent carbons). The C-4 protons are deshielded more strongly than the C-3 protons due to their proximity to the nitrogen atom.[8]
Unveiling the Carbon Skeleton: ¹³C NMR Analysis
The ¹³C NMR spectrum reveals the number of unique carbon environments and provides information about their hybridization and electronic state. Due to the low natural abundance of ¹³C, spectra are typically acquired as proton-decoupled, resulting in sharp singlet signals for each carbon.
Predicted ¹³C NMR Spectral Data
| Carbon Assignment | Predicted Chemical Shift (δ, ppm) | Rationale & Key Insights |
| C-Ar (ipso, attached to Azetidine) | ~140 - 142 | Quaternary carbon, deshielded by the attached nitrogen and aromatic system. |
| C-Ar (CH, ortho to Azetidine) | ~127 - 129 | Shielded relative to unsubstituted benzene due to the electron-donating nature of the amine. |
| C-Ar (CH, ortho to Bromine) | ~131 - 133 | The signal for carbons ortho to bromine appears in this characteristic range.[9] |
| C-Ar (ipso, attached to Bromine) | ~121 - 123 | Shielding effect of the heavy bromine atom. This is a key diagnostic signal. |
| C-2 (Azetidine) | ~65 - 70 | Methine carbon attached to both the nitrogen and the phenyl ring, resulting in a significant downfield shift. |
| C-4 (Azetidine) | ~46 - 50 | Methylene carbon adjacent to the nitrogen.[10] |
| C-3 (Azetidine) | ~25 - 30 | Methylene carbon, typically the most upfield signal of the azetidine ring. |
Note: The chemical shift of a ¹³C nucleus is influenced by electronegativity and hybridization. sp² hybridized carbons of the aromatic ring are found significantly downfield (120-145 ppm) compared to the sp³ carbons of the azetidine ring (25-70 ppm).[11]
The Power of Connectivity: 2D NMR for Unambiguous Assignment
While 1D NMR provides a wealth of information, complex spin systems and signal overlap can create ambiguity. Two-dimensional (2D) NMR experiments are essential for definitively assigning signals by revealing through-bond proton-proton and proton-carbon correlations.[12]
Key 2D NMR Experiments:
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COSY (Correlation Spectroscopy): This experiment maps all ³J (and sometimes ⁴J) proton-proton couplings. It is the cornerstone for tracing the proton connectivity within the azetidine ring.
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Expected Correlations: A strong cross-peak will be observed between H-2 and the H-3 protons. The H-3 protons will show correlations to both H-2 and the H-4 protons, confirming the -CH-CH₂-CH₂- sequence of the ring. The two aromatic doublets will also show a cross-peak to each other.
-
-
HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates each proton signal with the signal of the carbon to which it is directly attached. It is the most reliable method for assigning the carbon signals.
-
Expected Correlations: The aromatic proton signals will correlate to their respective aromatic CH carbons. The signals for H-2, H-3, and H-4 will correlate directly to the C-2, C-3, and C-4 signals, respectively, providing an unambiguous assignment of the azetidine carbons.
-
-
HMBC (Heteronuclear Multiple Bond Correlation): This experiment reveals longer-range (typically 2-3 bond) correlations between protons and carbons. It is invaluable for confirming the connection between different fragments of the molecule, such as the link between the azetidine ring and the phenyl group.[13]
-
Key Diagnostic Correlations:
-
A correlation from the H-2 proton to the ipso- and ortho-carbons of the phenyl ring provides definitive proof of the connection point.
-
A correlation from the H-4 protons to the C-2 carbon further solidifies the ring structure.
-
Correlations from the aromatic protons ortho to the azetidine ring to the C-2 carbon of the azetidine provide reciprocal confirmation.
-
-
Caption: Key HMBC correlations confirming the structure of 2-(4-bromophenyl)azetidine.
Experimental Protocols: A Self-Validating Workflow
The quality of NMR data is fundamentally dependent on rigorous experimental technique. The following protocol outlines a self-validating workflow for acquiring high-quality data for 2-(4-bromophenyl)azetidine.
Protocol 1: NMR Sample Preparation
-
Analyte Preparation: Weigh approximately 5-10 mg of 2-(4-bromophenyl)azetidine directly into a clean, dry vial.
-
Solvent Selection: Choose a suitable deuterated solvent that fully dissolves the sample. Chloroform-d (CDCl₃) is a common first choice for non-polar to moderately polar compounds.[12] For compounds with different solubility, DMSO-d₆ or Acetone-d₆ can be used.
-
Dissolution: Add approximately 0.6-0.7 mL of the deuterated solvent to the vial. If necessary, add a small amount of tetramethylsilane (TMS) as an internal standard (0 ppm).
-
Homogenization: Gently vortex or sonicate the vial to ensure the sample is completely dissolved. A clear, homogenous solution is required.
-
Transfer to NMR Tube: Using a Pasteur pipette with a cotton or glass wool plug, filter the solution directly into a clean, high-quality 5 mm NMR tube. This removes any particulate matter that could degrade spectral resolution.
-
Quality Check: Ensure the sample height in the tube is adequate for the spectrometer's probe (typically ~4-5 cm).
Protocol 2: NMR Data Acquisition
-
Instrument Setup: Insert the sample into the spectrometer. Lock onto the deuterium signal of the solvent and shim the magnetic field to achieve optimal homogeneity.
-
¹H Spectrum: Acquire a standard 1D proton spectrum. A sufficient number of scans (e.g., 8 or 16) should be used to achieve a good signal-to-noise ratio.
-
¹³C Spectrum: Acquire a proton-decoupled 1D carbon spectrum. As ¹³C has a low natural abundance, a larger number of scans will be required.
-
2D COSY: Set up and run a standard gradient-selected COSY (gCOSY) experiment.
-
2D HSQC: Set up and run a standard gradient-selected HSQC experiment, optimized for a one-bond J-coupling of ~145 Hz.
-
2D HMBC: Set up and run a standard gradient-selected HMBC experiment, optimized for long-range couplings (typically set to 8 Hz).
-
Data Processing: Process all spectra using appropriate window functions (e.g., exponential multiplication for 1D, sine-bell for 2D) and perform Fourier transformation, phasing, and baseline correction.
Caption: A comprehensive workflow for the NMR analysis of small molecules.
Conclusion
References
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- (n.d.). Advanced NMR techniques for structural characterization of heterocyclic structures.
- Chemistry LibreTexts. (2021). 5.7: 13C-NMR Spectroscopy. Chemistry LibreTexts.
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